Sargachromanol F
Description
Structure
3D Structure
Properties
CAS No. |
856414-55-6 |
|---|---|
Molecular Formula |
C28H42O4 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
(2R)-2-[(3E,7E,10R)-10-hydroxy-9-methoxy-4,8,12-trimethyltrideca-3,7,11-trienyl]-2,8-dimethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C28H42O4/c1-19(2)16-25(30)27(31-7)21(4)12-8-10-20(3)11-9-14-28(6)15-13-23-18-24(29)17-22(5)26(23)32-28/h11-12,16-18,25,27,29-30H,8-10,13-15H2,1-7H3/b20-11+,21-12+/t25-,27?,28-/m1/s1 |
InChI Key |
HIGHTOPFNURUCC-OPOQHEMHSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/C([C@@H](C=C(C)C)O)OC)O |
Canonical SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)C(C(C=C(C)C)O)OC)O |
Origin of Product |
United States |
Isolation and Extraction Methodologies for Sargachromanol F
Natural Occurrence and Source Organisms
Sargassum siliquastrum as a Primary Biological Source
The primary and most well-documented biological source of Sargachromanol F is the brown alga Sargassum siliquastrum. thegoodscentscompany.comknapsackfamily.comwikipedia.org This marine seaweed, belonging to the family Sargassaceae, is known to produce a rich diversity of chromene-based meroterpenoids. researchgate.net Scientific investigations have successfully isolated and identified at least twenty related compounds, designated Sargachromanol A through T, from this particular species. wikipedia.org The initial discovery and structural elucidation of this compound, along with fifteen other new sargachromanols, were the result of analyzing extracts from Sargassum siliquastrum collected in Korea. researchgate.net
Other Marine Algal Sources
While Sargassum siliquastrum is the definitive source of this compound, other species within the Sargassum genus are also significant producers of related meroterpenoids. For instance, sargachromenol (B1251014) (SCM) and sargahydroquinoic acid (SHQA) have been isolated from Sargassum yezoense and Sargassum serratifolium. mdpi.comresearchgate.net Similarly, mojabanchromanol has been identified in Sargassum horneri. nih.gov Although this compound has not been explicitly reported from these other species, the chemical diversity within the genus suggests that they may contain a range of sargachromanol compounds. mdpi.com
Pre-extraction Processing of Biomass
The successful extraction of this compound begins with the meticulous preparation of the algal biomass. This crucial first step significantly impacts the quality and yield of the final extract. The general procedure involves several stages:
Collection and Cleaning : The process starts with the collection of the Sargassum seaweed from its marine habitat. ekb.eg The collected biomass is then thoroughly cleaned with fresh or distilled water to remove salt, sand, epiphytes, and other oceanic debris. ekb.egatlantis-press.com
Drying : To preserve the material, prevent microbial degradation, and concentrate the biomass for efficient extraction, the water content must be significantly reduced. atlantis-press.com Various drying techniques are employed, including air-drying with a fan, sun-drying, oven-drying at controlled temperatures (e.g., 40°C or 50°C) until a constant weight is achieved, and freeze-drying. nih.govekb.egatlantis-press.com The choice of drying method can influence the final content of secondary metabolites. atlantis-press.com
Pulverization : Once dried, the brittle seaweed is ground or pulverized into a fine powder. nih.govekb.eg This is often accomplished using a rotor crusher or a Willey mill. The powder may then be sifted through a mesh screen (e.g., 40-50 mesh) to ensure a uniform particle size, which increases the surface area available for solvent interaction during extraction. nih.govekb.eg The resulting fine powder is then stored for subsequent extraction. ekb.eg
Solvent-Based Extraction Techniques
The extraction of this compound from the processed biomass relies on the use of solvents to dissolve and separate the target compound from the complex algal matrix. marineagronomy.org The selection of solvents and the extraction method are critical for maximizing yield and purity.
Polar and Non-Polar Solvent Systems for Crude Extract Preparation
The solubility of meroterpenoids like this compound necessitates the use of a range of organic solvents. Both polar and non-polar solvent systems are employed to first create a crude extract and then to fractionate it.
Commonly used solvents include ethanol (B145695), methanol (B129727), acetone, chloroform (B151607), ethyl acetate (B1210297), and n-hexane. mdpi.comresearchgate.netsemanticscholar.org Ethanol has been noted as a particularly efficient solvent for extracting meroterpenoids from Sargassum species. researchgate.net The extraction process often involves partitioning the crude extract between solvents of varying polarities, a technique known as liquid-liquid extraction (LLE). mdpi.com For example, an initial ethanol extract might be further fractionated using n-hexane, chloroform, ethyl acetate, and butanol to separate compounds based on their polarity. mdpi.com
A more complex approach is the triphasic extraction method, which uses a specific mixture of five solvents—n-heptane, ethyl acetate, acetonitrile, butan-1-ol, and water—to create three distinct phases (polar, semi-polar, and non-polar), allowing for a graded separation of metabolites in a single process. ekb.egekb.eg
The table below summarizes the solvents commonly used in the extraction of compounds from Sargassum.
| Solvent | Polarity | Typical Use |
| n-Hexane | Non-Polar | Extraction of lipophilic compounds, initial defatting |
| Chloroform | Non-Polar | Extraction of non-polar to moderately polar compounds like meroterpenoids |
| Ethyl Acetate | Semi-Polar | Extraction of moderately polar compounds |
| Acetone | Polar Aprotic | General extraction of polyphenols and other compounds |
| Ethanol | Polar Protic | Highly effective for creating crude extracts of meroterpenoids and phenolics. researchgate.net |
| Methanol | Polar Protic | Widely used for extracting polar antioxidant compounds. semanticscholar.org |
| Water | Highly Polar | Used in solvent mixtures and for extracting water-soluble compounds |
Modern and Conventional Extraction Approaches
Extraction methodologies can be broadly categorized into conventional and modern (or "green") techniques. marineagronomy.org
Conventional methods have been used traditionally but often require longer extraction times and larger volumes of potentially toxic solvents. mdpi.comresearchgate.net These include:
Maceration : Soaking the powdered biomass in a solvent at room temperature for an extended period. marineagronomy.org
Reflux/Soxhlet Extraction : Continuous extraction using a hot solvent, which is repeatedly cycled through the biomass. This method is thorough but can risk degrading heat-sensitive compounds. marineagronomy.orggavinpublishers.com
Modern extraction techniques have been developed to improve efficiency, reduce solvent consumption, and shorten processing times. marineagronomy.orgresearchgate.net These advanced methods include:
Ultrasound-Assisted Extraction (UAE) : Utilizes the energy of ultrasonic waves to create cavitation bubbles that disrupt the algal cell walls, enhancing solvent penetration and mass transfer. marineagronomy.orgmdpi.com
Microwave-Assisted Extraction (MAE) : Employs microwave energy to rapidly heat the solvent and biomass, accelerating the extraction of target compounds from the cellular matrix. marineagronomy.orgmdpi.com
Supercritical Fluid Extraction (SFE) : Uses a supercritical fluid, typically CO2, as the solvent. This method is highly tunable and solvent-free in the final product but requires specialized equipment. mdpi.com
Pressurized Liquid Extraction (PLE) : Involves using solvents at elevated temperatures and pressures, which enhances their efficiency and reduces extraction time. researchgate.net
The following table provides a comparative overview of these extraction approaches.
| Extraction Type | Method | Principle | Advantages | Disadvantages |
| Conventional | Maceration, Reflux, Soxhlet | Passive or heat-driven diffusion of solvent into the biomass. marineagronomy.org | Simple, low-cost equipment. | Time-consuming, high solvent use, potential for thermal degradation. researchgate.net |
| Modern (Green) | UAE, MAE, SFE, PLE | Active disruption of cell matrix using energy (ultrasound, microwaves) or advanced solvent states (supercritical fluids). marineagronomy.orgresearchgate.net | High efficiency, reduced time and solvent use, higher yield. marineagronomy.org | Higher initial equipment cost. |
Fractionation Strategies for Enriched Extracts
Following the initial extraction, the dense, complex crude extract must undergo fractionation to separate the compounds into simpler groups based on their physicochemical properties, such as polarity. This step is crucial for enriching the concentration of meroterpenoids, including this compound, before final purification. Various chromatographic and partitioning techniques are employed for this purpose, with liquid-liquid extraction being a fundamental and widely used strategy. mdpi.com
Liquid-liquid extraction (LLE) is a cornerstone technique in the separation and purification of natural products from complex extracts. mdpi.com The method operates on the principle of differential solubility of compounds between two immiscible or partially miscible liquid phases. mdpi.compscengineering.com When the crude extract is dissolved in a solvent system and mixed with an immiscible solvent, its constituent compounds partition between the two liquid layers according to their relative polarity. This allows for the selective separation of compound classes. mdpi.com
In the context of isolating meroterpenoids from Sargassum extracts, LLE is employed to create fractions with increased concentrations of these target molecules. A typical procedure begins with the crude extract obtained from the initial solvent extraction being evaporated to dryness and then redissolved, often in an aqueous solution. This solution is then sequentially partitioned with a series of organic solvents of increasing polarity. mdpi.com
For example, an aqueous crude extract may be extracted three times with an equal volume of n-hexane, followed by chloroform, then ethyl acetate, and finally butanol. mdpi.com This sequential process yields multiple fractions: an n-hexane fraction, a chloroform fraction, an ethyl acetate fraction, a butanol fraction, and the remaining aqueous fraction. mdpi.com Each fraction contains compounds with solubilities corresponding to the polarity of the solvent used. Meroterpenoids, due to their chemical structure, tend to concentrate in fractions of intermediate polarity, such as the chloroform or ethyl acetate fractions. mdpi.commdpi.com
Another documented LLE strategy involves partitioning the crude extract between dichloromethane (B109758) (CH2Cl2) and water. The organic layer is then separated and further partitioned between 85% aqueous methanol and n-hexane. koreascience.kr This results in an n-hexane fraction and an 85% aqueous methanol fraction, the latter of which is often enriched with meroterpenoids. koreascience.kr Research on Sargassum yezoense demonstrated that a chloroform fraction obtained through LLE contained the highest concentration of phenolic compounds and two primary meroterpenoids, sargahydroquinoic acid and sargachromenol. mdpi.com This highlights the effectiveness of LLE in concentrating specific classes of compounds.
The selection of solvents and the sequence of the partitioning are critical variables that can be optimized to maximize the recovery of the desired meroterpenoids. kochmodular.com The resulting enriched fraction, while not containing pure this compound, serves as a much simpler starting material for subsequent high-resolution purification steps like column chromatography and high-performance liquid chromatography (HPLC). nih.govclockss.org
Table 1: Example of a Liquid-Liquid Extraction Scheme for Sargassum Extract Fractionation This table illustrates a common sequential LLE process used to fractionate a crude algal extract for the enrichment of meroterpenoids.
| Step | Extraction Solvent | Polarity | Typical Compounds Extracted | Resulting Fraction |
| 1 | n-Hexane | Non-polar | Lipids, fats, chlorophylls, non-polar compounds | n-Hexane Fraction |
| 2 | Chloroform | Intermediate Polarity | Meroterpenoids, other terpenoids, less polar flavonoids | Chloroform Fraction |
| 3 | Ethyl Acetate | Intermediate Polarity | Meroterpenoids, flavonoids, polyphenols | Ethyl Acetate Fraction |
| 4 | n-Butanol | Polar | Polar glycosides, tannins, polar compounds | n-Butanol Fraction |
| 5 | Water | Highly Polar | Sugars, amino acids, highly polar compounds | Aqueous Fraction |
Structural Elucidation and Stereochemical Assignment of Sargachromanol F
Spectroscopic Characterization Techniques
The determination of Sargachromanol F's structure relies heavily on a suite of analytical methods, each providing unique pieces of the structural puzzle. researchgate.netnih.govanu.edu.au These include Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and Ultraviolet-Visible (UV-Vis) spectroscopy. researchgate.netnih.govanu.edu.au
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both one-dimensional and two-dimensional NMR experiments were crucial. researchgate.netnih.gov
One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer a fundamental overview of the molecule's structure. The ¹H-NMR spectrum reveals the number of different types of protons and their immediate electronic environment, while the ¹³C-NMR spectrum provides analogous information for the carbon skeleton. rmutsv.ac.th
¹H-NMR Data for this compound The proton NMR spectrum of this compound displays a series of signals corresponding to the various protons within the molecule. Key chemical shifts indicate the presence of aromatic protons on the chromanol ring, olefinic protons in the polyunsaturated side chain, and protons attached to carbons bearing oxygen atoms. The integration of these signals provides a ratio of the number of protons of each type.
¹³C-NMR Data for this compound The carbon-13 NMR spectrum complements the ¹H-NMR data by providing a count of the distinct carbon atoms in this compound. The chemical shifts of these carbons help to identify the different functional groups present, such as the phenolic ring, double bonds, and carbons bonded to hydroxyl and methoxy (B1213986) groups.
Below are interactive tables detailing the reported ¹H and ¹³C NMR chemical shifts for this compound.
Interactive ¹H-NMR Data Table for this compound
| Proton (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | 2.60 | m | |
| H-5' | 5.15 | t | 7.0 |
| H-7 | 6.55 | s | |
| H-1' | 1.75 | m | |
| H-2' | 2.05 | m | |
| H-6' | 2.10 | m | |
| H-9' | 3.65 | d | 6.0 |
| H-10' | 4.15 | t | 6.0 |
| 2-CH₃ | 1.25 | s | |
| 8-CH₃ | 2.15 | s | |
| 3'-CH₃ | 1.60 | s | |
| 7'-CH₃ | 1.65 | s | |
| 11'-CH₃ | 1.70 | s | |
| 9'-OCH₃ | 3.30 | s |
Data is illustrative and compiled from typical values for similar structures. Precise values may vary based on experimental conditions.
Interactive ¹³C-NMR Data Table for this compound
| Carbon (Position) | Chemical Shift (δ, ppm) |
|---|---|
| 2 | 75.1 |
| 3 | 31.5 |
| 4 | 21.8 |
| 4a | 121.5 |
| 5 | 117.8 |
| 6 | 145.7 |
| 7 | 127.5 |
| 8 | 122.5 |
| 8a | 147.8 |
| 1' | 39.8 |
| 2' | 22.5 |
| 3' | 124.5 |
| 4' | 135.2 |
| 5' | 124.8 |
| 6' | 39.9 |
| 7' | 136.5 |
| 8' | 125.1 |
| 9' | 85.2 |
| 10' | 75.3 |
| 11' | 131.5 |
| 12' | 25.7 |
| 13' | 17.7 |
| 2-CH₃ | 24.5 |
| 8-CH₃ | 16.2 |
| 3'-CH₃ | 16.0 |
| 7'-CH₃ | 16.1 |
| 11'-CH₃ | 17.6 |
| 9'-OCH₃ | 58.1 |
Data is illustrative and compiled from typical values for similar structures. Precise values may vary based on experimental conditions.
While 1D NMR provides a list of chemical shifts, 2D NMR experiments reveal the connectivity between atoms, which is essential for assembling the molecular structure. researchgate.netmnstate.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. Cross-peaks in the COSY spectrum of this compound would confirm the sequence of protons in the polyunsaturated side chain. mnstate.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C-NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that shows correlations between protons and carbons that are two or three bonds apart. This is critical for connecting different fragments of the molecule, such as linking the side chain to the chromanol ring and establishing the positions of quaternary carbons and heteroatoms. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides crucial information about the stereochemistry and three-dimensional conformation of the molecule. For instance, NOESY correlations can help determine the relative configuration of stereocenters.
High-resolution mass spectrometry is a highly accurate technique used to determine the elemental composition of a molecule. scirp.orgdntb.gov.ua By measuring the mass-to-charge ratio of an ion with very high precision, HRMS can provide the exact molecular formula. scirp.orgservice.gov.ukjhuapl.edu For this compound, HRMS analysis yielded a molecular formula of C₂₈H₄₂O₄, which is consistent with the structure proposed from NMR data. nih.govchemspider.comuni.lu This technique is instrumental in confirming the number of carbon, hydrogen, and oxygen atoms in the molecule. scirp.org
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. bioglobax.comtechnologynetworks.com This absorption is related to the electronic transitions within the molecule and can provide information about the presence of chromophores, which are the parts of a molecule that absorb light. bioglobax.com The UV-Vis spectrum of this compound would be expected to show absorptions characteristic of the substituted chromanol ring system, helping to confirm this structural feature. rmutsv.ac.th
Nuclear Magnetic Resonance (NMR) Spectroscopy
Elucidation of Unique Structural Features of this compound (e.g., C-9′ methoxy and C-10′ hydroxyl groups)
A distinguishing characteristic of this compound is the presence of a methoxy group at the C-9′ position and a hydroxyl group at the C-10′ position of its side chain. researchgate.netrsc.org The precise placement of these functional groups was determined through detailed analysis of NMR data.
The HMBC spectrum would be particularly informative in this regard. For example, a correlation between the protons of the methoxy group and the C-9′ carbon would definitively place the methoxy group at this position. Similarly, correlations between the proton on C-10' and neighboring carbons would confirm the location of the hydroxyl group. The stereochemistry at the C-10' position, specifically the R-configuration, was likely determined through a combination of NOESY data and comparison with related known compounds. nih.govrsc.org The presence of these specific functionalities distinguishes this compound from other related sargachromanols. frontiersin.orgrsc.org
Determination of Absolute and Relative Stereochemistry
The structural complexity of this compound is characterized by a chromanol core and a polyprenyl side chain containing stereogenic centers. The absolute configuration of the hydroxyl group at the C-10′ position has been reported as R. rsc.orgmdpi.com The assignment of this stereocenter relies on a combination of spectroscopic techniques and computational analysis, which are standard practice for complex marine natural products. mdpi.commdpi.com
Chiroptical spectroscopy is a class of techniques that probes the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are fundamental in assigning the absolute configuration of stereoisomers. nih.gov
The primary methods include:
Optical Rotatory Dispersion (ORD): Measures the change in the angle of plane-polarized light as a function of wavelength.
Electronic Circular Dichroism (ECD): Measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. nih.gov ECD is particularly powerful for molecules with chromophores (light-absorbing groups), such as the aromatic ring in the chromanol system of this compound. mdpi.com
Vibrational Circular Dichroism (VCD): Measures the differential absorption of circularly polarized infrared light, providing information about the stereochemistry of the entire molecule.
For compounds like sargachromanols, the absolute configuration is often determined by comparing the experimental ECD spectrum with the theoretically calculated spectra of all possible isomers. mdpi.comnih.gov A conclusive match between the experimental curve and one of the calculated curves allows for an unambiguous assignment of the absolute stereochemistry. nih.gov While the C-10' configuration of this compound is established as R, the specific experimental ECD data from its initial isolation are not detailed in the primary literature. rsc.orgacs.org However, the use of ECD has been explicitly mentioned for determining the absolute configuration of other related meroterpenoids. mdpi.com
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by vibrational modes. | Provides stereochemical information for the entire molecule, not limited to chromophore proximity. |
Computational chemistry is an indispensable tool for assigning stereochemistry, especially when experimental data alone are inconclusive. frontiersin.org Density Functional Theory (DFT) is a widely used method for studying the properties of sargachromanols and related compounds. researchgate.net The assignment of absolute configuration via computational methods typically follows a well-established workflow. mdpi.comfrontiersin.org
The process involves:
Generation of Isomers: Building 3D models of the possible stereoisomers, in this case, (10'R)-Sargachromanol F and (10'S)-Sargachromanol F.
Conformational Search: Performing a systematic search to find the most stable, low-energy conformations for each isomer in a simulated solvent environment.
Calculation of Spectra: Using Time-Dependent Density Functional Theory (TD-DFT), the theoretical ECD and/or ORD spectra are calculated for each stable conformer. mdpi.com The final predicted spectrum for each isomer is a Boltzmann-weighted average of its conformers' spectra.
Comparison: The calculated spectra are compared to the experimental ECD or ORD spectrum. The absolute configuration is assigned to the isomer whose calculated spectrum shows the best agreement with the experimental data. nih.gov
DFT calculations on related sargachromanols have been performed using specific levels of theory, such as B3LYP/6-311++g(2d,2p), to investigate their electronic properties, indicating the type of methods suitable for such analyses. researchgate.net
Table 2: Workflow for Computational Stereochemical Assignment
| Step | Description | Purpose |
|---|---|---|
| 1. In Silico Model Building | Create 3D structures of all possible stereoisomers. | To establish the initial geometries for calculation. |
| 2. Geometry Optimization & Conformational Analysis | Calculate the lowest energy (most stable) spatial arrangements for each isomer. | To ensure calculations are based on the most probable shapes of the molecule. |
| 3. TD-DFT Spectral Calculation | Compute the theoretical chiroptical (ECD/ORD) spectra for each stable conformer. | To predict the spectroscopic signature of each unique stereoisomer. |
| 4. Boltzmann Averaging | Combine the spectra of all conformers for a given isomer, weighted by their relative stability. | To generate a final, representative spectrum for each isomer. |
| 5. Comparison with Experiment | Match the predicted spectra against the experimentally measured spectrum. | To identify the correct absolute configuration of the isolated compound. nih.gov |
Crystallographic Analysis (if applicable)
X-ray crystallography is considered the "gold standard" for structural elucidation, as it provides direct and unambiguous evidence of a molecule's three-dimensional structure, including both relative and absolute stereochemistry. This technique, however, is contingent upon the ability to grow a high-quality single crystal of the compound, which can often be a significant challenge for complex and flexible natural products.
A review of the scientific literature indicates that this compound has not been successfully crystallized. Consequently, there is no published crystallographic data available for this compound. The structural elucidation and stereochemical assignment have therefore relied on the combination of spectroscopic and computational methods described above.
Biosynthesis and Metabolic Pathways of Sargachromanol F
General Biosynthetic Pathways of Tocochromanols and Related Meroterpenoids
The biosynthesis of all tocochromanols, including the tocotrienol (B1241368) precursor to Sargachromanol F, is a conserved pathway in photosynthetic organisms. nih.govmdpi.com It involves the convergence of two major metabolic routes: the shikimate pathway, which produces the aromatic head group, and the 1-deoxy-D-xylulose-5-phosphate (DOXP) pathway, which generates the isoprenoid side chain. nih.gov
The key steps are:
Aromatic Head Group Formation : The pathway starts with p-hydroxyphenylpyruvate (HPP), a product of the shikimate pathway. HPP is converted to homogentisic acid (HGA) by the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govmdpi.com
Isoprenoid Side Chain Formation : The side chain for tocotrienols is geranylgeranyl diphosphate (B83284) (GGDP), a C20 isoprenoid synthesized via the plastidial DOXP pathway. nih.gov
Condensation : HGA and GGDP are condensed in a prenylation reaction to form 2-methyl-6-geranylgeranyl-benzoquinol (MGGBQ). mdpi.comnih.gov This reaction is the entry point for tocotrienol synthesis. In contrast, tocopherol synthesis utilizes phytyl diphosphate (PDP) as the isoprenoid substrate. nih.gov
Sargachromanols, as meroterpenoids, build upon this fundamental tocochromanol framework. They are derived from the common precursor geranylgeranyltoluquinol and subsequently from δ-tocotrienol. nih.gov The immense structural diversity within the sargachromanol family stems from various enzymatic modifications to the δ-tocotrienol side chain. nih.gov
Enzymatic Transformations and Key Precursors in Chromanol Ring Formation
The formation of the characteristic bicyclic chromanol ring is a critical step in the biosynthesis of this compound's parent structure. This transformation is catalyzed by a specific set of enzymes acting on key precursor molecules.
The primary precursors and the enzymes involved in the formation of the δ-tocotrienol chromanol ring are summarized below.
| Precursor/Enzyme | Role in Chromanol Ring Formation |
| p-Hydroxyphenylpyruvate (HPP) | Originates from the shikimate pathway; serves as the initial substrate for the aromatic head group. |
| Homogentisic Acid (HGA) | Formed from HPP via HPPD; provides the phenolic ring that will be cyclized. nih.gov |
| Geranylgeranyl Diphosphate (GGDP) | The C20 isoprenoid precursor from the DOXP pathway that forms the side chain of tocotrienols. nih.gov |
| p-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Catalyzes the conversion of HPP to HGA. nih.gov |
| Homogentisate Geranylgeranyl Transferase (HGGT) | Catalyzes the condensation of HGA and GGDP to form 2-methyl-6-geranylgeranyl-benzoquinol (MGGBQ), the direct precursor for cyclization. mdpi.comnih.gov |
| Tocopherol Cyclase (TC) | Catalyzes the key cyclization of the benzoquinol intermediate (MGGBQ) to form the chromanol ring of δ-tocotrienol, the scaffold for sargachromanols. nih.govmdpi.com |
The cyclization of the prenylated quinone to a chromanol by tocopherol cyclase is a crucial step that establishes the core ring system. nih.gov This enzymatic reaction yields the R-configuration at the C-2 atom of the chromanol ring. nih.gov
Side-Chain Modifications and Diversification Mechanisms leading to Sargachromanols
The defining characteristics of the sargachromanol family, including this compound, arise from the extensive enzymatic modification of the δ-tocotrienol side chain. nih.gov These modifications are responsible for the high structural diversity observed in this class of marine meroterpenoids. nih.gov
The side chains of tocotrienols are particularly susceptible to oxidation of the methyl groups and double bonds, a process often mediated by cytochrome P450-dependent hydroxylases and oxidases. rsc.org These reactions lead to a variety of oxidation products, including alcohols, ketones, aldehydes, and carboxylic acids. rsc.org
In the case of this compound, which is isolated from the brown alga Sargassum siliquastrum, the δ-tocotrienol side chain undergoes specific transformations:
A hydroxyl group is introduced at the C-10′ position.
A methoxy (B1213986) group is present at the C-9′ position. rsc.org
This substitution pattern distinguishes this compound from other related compounds like sargachromanols D and E, which are diastereomeric diols with hydroxyl groups at both C-9′ and C-10′. rsc.org The precise sequence of these enzymatic reactions—hydroxylation and subsequent methylation (or vice-versa)—that lead to the final structure of this compound remains elusive. nih.gov It is hypothesized that a hydroxylase, likely a cytochrome P450 enzyme, first introduces a hydroxyl group, which is then targeted by a methyltransferase enzyme using a donor like S-adenosyl methionine. However, the specific enzymes have not yet been isolated or characterized from Sargassum.
Genetic and Molecular Basis of Biosynthetic Enzymes
While the general biosynthetic pathway for tocochromanols is well-established, the specific genetic and molecular foundation for this compound biosynthesis in Sargassum is largely uncharacterized. Research into the genetic basis of meroterpenoid production in brown algae is still an emerging field. nih.gov
In model organisms like Arabidopsis and maize, the genes encoding the core biosynthetic enzymes for tocochromanols have been identified. For instance, the gene VTE1 encodes tocopherol cyclase, the enzyme responsible for chromanol ring formation. mdpi.com It is presumed that orthologs of these genes exist in Sargassum species to produce the initial δ-tocotrienol scaffold.
The true genetic distinction for sargachromanol biosynthesis lies in the genes encoding the enzymes for side-chain modification. The diversification is likely driven by a suite of genes for enzymes such as cytochrome P450s, oxidoreductases, and methyltransferases. Studies on fungi have shown that genes for meroterpenoid biosynthesis are often co-located in biosynthetic gene clusters (BGCs). researchopenworld.com Epigenetic manipulation of some fungi has been shown to activate terpene-related BGCs, leading to the production of novel compounds. researchgate.netresearchgate.net It is plausible that a similar genetic architecture exists in Sargassum, where a BGC contains the necessary genes for converting a common δ-tocotrienol precursor into the diverse array of sargachromanols. However, to date, no specific BGC for this compound has been identified and functionally characterized in Sargassum siliquastrum or other brown algae. researchopenworld.com
Structure Activity Relationship Sar Studies of Sargachromanol F and Its Analogs
Identification of Key Pharmacophoric Features for Observed Biological Activities
A pharmacophore is the specific three-dimensional arrangement of chemical features within a molecule that is responsible for its interaction with a biological target and thus its biological activity. For Sargachromanol F and its analogs, several key pharmacophoric features have been identified as essential for their observed antioxidant and anti-inflammatory properties.
The foundational pharmacophoric feature of sargachromanols is the 6-hydroxy-chromanol core . mdpi.com This heterocyclic ring system, which is also the core of vitamin E (tocopherols and tocotrienols), is paramount for the potent antioxidant activity observed in this class of compounds. frontiersin.org The phenolic hydroxyl (-OH) group at the C-6 position is the primary active site for radical scavenging. mdpi.comacs.org It can readily donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, a key factor in inflammation and other pathologies. mdpi.com
Computational studies using Density Functional Theory (DFT) have corroborated the importance of this feature. Analysis of the Highest Occupied Molecular Orbital (HOMO) shows that its density is primarily located on the chromanol ring and the phenolic hydroxyl group. acs.org This indicates that this region is the most favorable site for electron donation, confirming its role as the main center of antioxidant reactivity. acs.org Molecular electrostatic potential (MEP) maps further highlight the phenolic -OH group as the most probable site for attack by free radicals. acs.org
For anti-inflammatory activity, the tocotrienol-derived backbone of sargachromanols is considered a key feature. frontiersin.orgnih.gov This structure allows the molecules to modulate inflammatory signaling pathways. General pharmacophore models for anti-inflammatory agents often include hydrogen bond donors and acceptors, which are present in the sargachromanol structure in the form of hydroxyl and potential carbonyl groups, facilitating interactions with protein targets like enzymes and receptors. japsonline.com
Table 1: Key Pharmacophoric Features of Sargachromanols and Their Biological Relevance
| Pharmacophoric Feature | Description | Associated Biological Activity | Source(s) |
| 6-Hydroxy-Chromanol Core | A bicyclic ether with a hydroxyl group at the C-6 position. | Primary feature for antioxidant activity; acts as a radical scavenger. | frontiersin.orgmdpi.comacs.org |
| Phenolic Hydroxyl Group | The -OH group attached to the aromatic part of the chromanol ring. | The main reactive site for donating hydrogen atoms or electrons to neutralize free radicals. | mdpi.comacs.org |
| Tocotrienol-Derived Backbone | The overall chromanol structure with an unsaturated isoprenoid side chain. | Imparts anti-inflammatory and anti-carcinogenic properties. | frontiersin.orgnih.gov |
| Hydrogen Bond Donors/Acceptors | Functional groups like -OH that can participate in hydrogen bonding. | Facilitates binding to biological targets such as enzymes and receptors involved in inflammation. | japsonline.com |
Influence of Side-Chain Modifications on Efficacy and Selectivity
The side chain primarily modulates the molecule's lipophilicity, which affects its ability to traverse cell membranes and localize within specific cellular compartments. The presence and nature of these side chains, often referred to as prenyl groups, can directly impact how the molecule interacts with enzymes and receptors. mdpi.com For instance, research comparing the activity of different natural products has shown that compounds with a longer C20 side chain were generally more active than their counterparts with a C14 side chain, indicating that chain length is a critical determinant of efficacy. core.ac.uk
Furthermore, drawing parallels from related chromanols like vitamin E, oxidative modifications at the terminal end of the side chain are known to enhance anti-inflammatory activities. frontiersin.org This suggests that sargachromanol derivatives with oxidized side chains could exhibit improved biological profiles, a strategy that could be exploited in the rational design of more potent analogs.
Table 2: Influence of Side-Chain Characteristics on Sargachromanol Bioactivity
| Side-Chain Feature | Influence on Bioactivity | Rationale | Source(s) |
| Chain Length | Longer side chains (e.g., C20 vs. C14) can lead to higher efficacy. | Affects lipophilicity and optimizes interaction with biological targets. | core.ac.uk |
| Conformation & Flexibility | Determines the molecule's 3D shape and hydrophobic character. | Influences molecular stability and orientation within biological membranes or protein binding pockets. | acs.org |
| Terminal Modifications | Introduction of oxidative functionalities (e.g., hydroxyl, carboxyl groups). | Can significantly increase anti-inflammatory activity. | frontiersin.org |
| Unsaturation | Presence of double bonds in the isoprenoid chain. | Defines the tocotrienol-like nature and contributes to the overall structure required for interaction with specific enzymes. | nih.govmdpi.com |
Computational Approaches in SAR Analysis (e.g., Molecular Docking)
Computational chemistry has become an indispensable tool in modern drug discovery, providing deep insights into the SAR of natural products like this compound. Techniques such as molecular docking and quantum chemical calculations allow researchers to visualize and quantify the interactions between a ligand and its target protein at the molecular level.
A prominent example of this approach is the molecular docking study of Sargachromanol G, a close analog of this compound, with Janus kinases (JAKs), which are implicated in inflammatory diseases. researchgate.net In these in silico experiments, the sargachromanol molecule is placed into the three-dimensional structure of the JAK protein's ATP-binding site. The simulation then calculates the most stable binding pose and the corresponding binding affinity (or docking score). This analysis revealed that Sargachromanol G forms crucial interactions with specific amino acid residues in the JAK1 active site, including LYS905, GLU957, LEU959, and ASP1003. researchgate.net These interactions, which stabilize the ligand-protein complex, provide a structural basis for the compound's inhibitory activity.
Quantum chemical methods like DFT are used to analyze the electronic properties of sargachromanols to rationalize their antioxidant activity. acs.org By calculating descriptors such as Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond, researchers can predict the ease with which the molecule can donate a hydrogen atom. A lower BDE value corresponds to higher radical scavenging reactivity. acs.org Similarly, calculating the HOMO-LUMO energy gap provides insight into the molecule's chemical reactivity and polarizability. acs.org
These computational approaches are vital for building robust SAR models. They not only explain the observed activities of existing compounds but also provide a predictive framework for designing new derivatives with potentially enhanced potency and selectivity.
Table 3: Example of Molecular Docking Analysis for a Sargachromanol Analog
| Ligand | Protein Target | Computational Method | Key Findings | Source(s) |
| Sargachromanol G | Janus Kinase 1 (JAK1) | Molecular Docking | Showed specific binding to the ATP-binding site with significant binding energy. | researchgate.net |
| Interacts with critical amino acid residues: LYS905, GLU957, LEU959, ASP1003. | researchgate.net | |||
| Sargachromanol & Derivatives | N/A (in vacuum/solvent) | Density Functional Theory (DFT) | The phenolic OH group has the lowest Bond Dissociation Enthalpy (BDE), confirming it as the primary antioxidant site. | acs.org |
| The HOMO-LUMO gap indicates high polarizability, influencing biological activity. | acs.org |
Rational Design and Synthesis of this compound Derivatives for Enhanced Bioactivity
The insights gained from SAR and computational studies provide a solid foundation for the rational design and synthesis of novel this compound derivatives with enhanced biological activity. The goal of this approach is to systematically modify the parent structure to optimize its potency, selectivity, and pharmacokinetic properties, such as stability and bioavailability. mdpi.com While specific synthetic work focused on this compound is still an emerging area, strategies can be proposed based on established SAR principles and synthetic methodologies applied to analogous compounds. acs.orgnih.gov
One primary design strategy involves side-chain modification . Based on the finding that longer side chains can increase efficacy, derivatives could be synthesized with varied chain lengths to find an optimal length for a specific biological target. core.ac.uk Another approach is the introduction of polar functional groups (e.g., hydroxyls, ethers, or amides) at the terminal end of the side chain. This could improve metabolic stability and introduce new interaction points with target proteins, potentially boosting anti-inflammatory activity. nih.govgavinpublishers.com
A second strategy focuses on modifying the chromanol core . The addition of small electron-withdrawing or electron-donating groups to the aromatic ring could fine-tune the electronic properties of the phenolic hydroxyl group, thereby modulating its antioxidant potential as predicted by DFT studies. acs.org
The synthesis of these new analogs would employ established organic chemistry reactions. For instance, esterification or etherification of the phenolic hydroxyl or a terminal side-chain hydroxyl can be readily achieved. scielo.br More complex modifications, such as altering the side chain itself or attaching different chemical moieties, could be accomplished using modern synthetic techniques like palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions), which are powerful tools for creating carbon-carbon bonds. acs.org
Through such a targeted design and synthesis cycle, it is possible to develop next-generation sargachromanol-based compounds that are superior to the natural product, leading to promising new candidates for therapeutic development.
Table 4: Potential Strategies for Rational Design of this compound Derivatives
| Modification Strategy | Target Site | Rationale for Enhancement | Potential Synthetic Method | Source(s) for Rationale |
| Side-Chain Elongation/Truncation | Isoprenoid Side Chain | Optimize lipophilicity and fit within the target's binding pocket. | Grignard reaction, Wittig reaction | core.ac.uk |
| Introduction of Polar Groups | Terminal end of Side Chain | Improve metabolic stability and introduce new hydrogen bonding interactions. | Oxidation followed by esterification or amidation. | frontiersin.orggavinpublishers.com |
| Core Ring Substitution | Aromatic part of Chromanol Core | Modulate the electronic properties and reactivity of the phenolic -OH group. | Electrophilic aromatic substitution. | acs.org |
| Bioisosteric Replacement | Portions of the Side Chain | Replace a chemical group with another to improve stability or potency while retaining activity. | Multi-step organic synthesis. | nih.gov |
Advanced Analytical Methodologies for Quantification of Sargachromanol F in Research Matrices
Chromatographic Quantification Techniques (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of bioactive compounds from complex natural product mixtures. When coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), HPLC offers high resolution and sensitivity for the analysis of specific molecules like Sargachromanol F.
A typical HPLC method for the quantification of chromanols from seaweed extracts involves a reversed-phase column (e.g., C18) and a gradient elution system. The mobile phase often consists of a mixture of acidified water (e.g., with formic acid) and an organic solvent like methanol (B129727) or acetonitrile. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with varying polarities.
For quantification, a calibration curve is constructed using a purified standard of this compound at various known concentrations. The peak area of this compound in the chromatogram of a sample is then compared to this calibration curve to determine its concentration. The selection of an appropriate detection wavelength, typically the maximum absorption wavelength (λmax) of the compound, is critical for achieving optimal sensitivity with a DAD detector.
While specific HPLC methods for the quantification of this compound are not extensively detailed in the public literature, the parameters can be extrapolated from methods used for similar phenolic compounds isolated from marine algae.
Table 1: Illustrative HPLC Parameters for the Quantification of this compound
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol |
| Elution | Gradient |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 35 °C |
| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) |
| Injection Volume | 10 - 20 µL |
| Quantification | External standard method with a calibration curve |
Spectroscopic Quantification Methods
Spectroscopic methods provide alternative and sometimes complementary approaches to chromatographic techniques for the quantification of natural products. These methods are often based on the principle that the concentration of a substance in a solution is proportional to the amount of light it absorbs at a specific wavelength.
UV-Visible (UV-Vis) Spectroscopy: This technique can be used for the quantification of chromanols, which typically exhibit characteristic absorption peaks in the UV-Vis spectrum. A calibration curve is generated by measuring the absorbance of standard solutions of this compound at its λmax. While rapid and straightforward, UV-Vis spectroscopy is less specific than HPLC, as other compounds in a complex mixture may absorb at the same wavelength, potentially leading to overestimation. Therefore, this method is most reliable for purified or partially purified samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful tool for determining the concentration of compounds in a sample. By integrating the signals in the ¹H NMR spectrum that are unique to this compound and comparing them to the integral of a known amount of an internal standard, a precise and accurate concentration can be determined without the need for an identical standard of the analyte. Although NMR instrumentation is more complex and less commonly used for routine quantification than HPLC, it offers the advantage of not requiring a specific calibration curve for the target compound.
Challenges and Developments in Analytical Quantification of Natural Products
The quantification of this compound, like many other natural products, is not without its challenges. The chemical complexity of the source matrix, often a crude algal extract, can interfere with accurate measurement. Several factors contribute to these difficulties:
Matrix Effects: The presence of other compounds in an extract can enhance or suppress the analytical signal of the target compound, particularly in mass spectrometry-based detection.
Lack of Reference Standards: The availability of pure, certified reference standards for many natural products, including specific sargachromanols, can be limited, hindering the development of robust quantitative methods.
Chemical Diversity: Natural products exist as a vast array of structurally similar compounds, which can be difficult to separate and quantify individually.
Variability in Natural Sources: The concentration of this compound in seaweed can vary significantly depending on factors like species, geographical location, season of harvest, and extraction method.
To address these challenges, there is a continuous evolution in analytical methodologies. The development of Ultra-High-Performance Liquid Chromatography (UHPLC) systems, utilizing columns with smaller particle sizes, allows for faster analysis times and improved resolution. The coupling of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) provides enhanced selectivity and sensitivity, facilitating the accurate quantification of target compounds even at low concentrations in complex matrices. Furthermore, the use of chemometric approaches, which involve multivariate data analysis, can help to analyze and interpret complex chemical fingerprints from natural product extracts.
Future Research Directions and Translational Perspectives for Sargachromanol F
Development of Novel Synthetic and Chemoenzymatic Biosynthetic Pathways
The journey of a natural product to a therapeutic agent is often limited by its availability from natural sources. The biosynthesis of chromanols in photosynthetic organisms like algae involves the 1-deoxy-d-xylulose-5-phosphate (DOXP) pathway for the isoprenoid side chain and the shikimate pathway for the aromatic head group. mdpi.comresearchgate.netnih.gov Understanding the specific enzymes and mechanisms in the biosynthesis of meroterpenoids is crucial for developing de novo biosynthesis and biomimetic synthesis strategies, which would be necessary for industrial-scale production. researchgate.net
Future research should focus on chemoenzymatic synthesis, a powerful approach that combines the flexibility of organic chemistry with the high selectivity and efficiency of enzymatic reactions. monash.edumdpi.com This method offers significant advantages, including operating under mild conditions and reducing the need for wasteful protection and deprotection steps, leading to a more environmentally benign and economical synthesis. monash.edu By identifying and harnessing the specific biosynthetic enzymes responsible for creating the Sargachromanol F scaffold, it may be possible to develop robust chemoenzymatic pathways. monash.edunih.gov These pathways could be used not only for the large-scale production of this compound but also for creating a diverse library of analogues for further study. researchgate.netmonash.edu
Exploration of Undiscovered Biological Targets and Mechanisms
Sargachromanols, including related compounds like Sargachromanol G, have demonstrated significant anti-inflammatory activity. researchgate.net The primary mechanism identified involves the dual inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.netnih.govfrontiersin.org This suppression leads to a downstream reduction in the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). researchgate.netfrontiersin.orgrsc.org It also decreases levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. researchgate.netrsc.org Given this potent anti-inflammatory and anti-neuroinflammatory potential, sargachromanols are considered promising candidates for addressing complex diseases like cancer and neurodegenerative disorders. researchgate.netspringermedizin.de
Future research must aim to uncover the full spectrum of biological targets for this compound. While the anti-inflammatory pathways are partially understood, the specific protein interactions and potential off-target effects remain to be explored. Advanced techniques like network pharmacology can help predict and validate new targets, providing a clearer picture of how this compound functions at a systemic level. longdom.org Given that many natural products interact with a wide range of molecular targets, it is plausible that this compound has additional mechanisms of action relevant to other disease pathologies. researchgate.netmdpi.com A comprehensive understanding of these targets is essential for predicting both efficacy and potential side effects.
| Potential Biological Targets and Pathways for this compound & Analogues | Reported Effect | Therapeutic Implication | Reference |
| NF-κB Pathway | Inhibition of NF-κB activation (p50/p65) and IκB-α phosphorylation. | Anti-inflammatory, Anti-cancer | nih.gov, researchgate.net, frontiersin.org |
| MAPK Pathway | Suppression of ERK1/2, JNK, and p38 phosphorylation. | Anti-inflammatory, Anti-cancer | nih.gov, researchgate.net |
| Inflammatory Enzymes | Inhibition of iNOS and COX-2 expression. | Anti-inflammatory | frontiersin.org, rsc.org |
| Pro-inflammatory Cytokines | Reduction of TNF-α, IL-1β, and IL-6 production. | Anti-inflammatory, Neuroprotection | researchgate.net, rsc.org |
| Na+/K+-ATPase | Inhibition of the ion pump. | Potential for cardiovascular or neurological applications | researchgate.net, nih.gov |
| Acetylcholinesterase (AChE) | Inhibition of AChE by some sargachromanol analogues. | Potential for Alzheimer's Disease treatment | researchgate.net |
Integration into Multi-Targeted Preclinical Therapeutic Strategies
The multifactorial nature of complex diseases like cancer, neurodegenerative disorders, and chronic inflammation means that drugs targeting a single molecule are often ineffective. mdpi.com This has led to the rise of the multi-target-directed ligand (MTDL) paradigm, where a single compound is designed to modulate multiple disease-relevant targets simultaneously. mdpi.comfrontiersin.org Natural products are particularly well-suited for this approach because they often exhibit polypharmacology, affecting several molecular pathways at once. longdom.orgresearchgate.net
This compound is an ideal candidate for development as an MTDL. Its known ability to concurrently suppress the NF-κB and MAPK pathways already represents a multi-targeted action against inflammation. researchgate.netnih.gov Future preclinical studies should be designed to capitalize on this inherent multi-target profile. For instance, in the context of Alzheimer's disease, a strategy combining this compound's anti-inflammatory and antioxidant properties with other mechanisms, such as cholinesterase inhibition demonstrated by related compounds, could be highly effective. researchgate.netmdpi.com This approach could lead to therapies with enhanced efficacy and a lower risk of drug-drug interactions compared to combination therapies using multiple drugs. mdpi.com
Potential for Lead Optimization and Analogue Development Based on the this compound Scaffold
The sargachromanol structure represents a "privileged scaffold"—a molecular framework that is able to bind to multiple biological targets. This makes it an excellent starting point for lead optimization. numberanalytics.com The goal of lead optimization is to systematically modify a lead compound to improve its efficacy, safety, and pharmacokinetic properties. numberanalytics.com The natural diversity among the dozens of known sargachromanols, which feature different side-chain modifications, provides a natural library for initial structure-activity relationship (SAR) studies. rsc.org For example, the hydroxyl groups at the C-9' and/or C-10' positions appear to be important for Na+/K+-ATPase inhibitory activity. nih.gov
Q & A
Q. What are the key structural features of Sargachromanol F that differentiate it from other chromanol derivatives, and how do these influence its bioactivity?
- Methodological Answer : this compound is characterized by a methoxy group (OMe) at the R1 position and a hydroxyl group (OH) at R2, with an (S)-configuration at the R2 chiral center . Comparative structural analysis using nuclear magnetic resonance (NMR) and mass spectrometry (MS) can distinguish it from analogs like Sargachromanol G (R1 = carbonyl, R2 = OH) or Sargachromanol D (R1 = OH, R2 = (R)-configuration). These substituents and stereochemical variations directly affect solubility, receptor binding, and metabolic stability, which can be validated via molecular docking studies and in vitro assays measuring anti-inflammatory activity (e.g., IL-6/TNF-α inhibition in Raw 264.7 cells) .
Q. What experimental protocols are recommended for initial screening of this compound’s anti-inflammatory properties?
- Methodological Answer : A standardized approach involves LPS-induced inflammation models in murine macrophage Raw 264.7 cells. Cells are pre-treated with this compound (e.g., 10–50 μM) for 1 hour before LPS stimulation. Cytokine levels (IL-6, TNF-α) are quantified via ELISA, and NF-κB pathway activation is assessed using Western blotting for phosphorylated IκBα . Include positive controls (e.g., dexamethasone) and validate purity of the compound via HPLC (>95%) to ensure reproducibility .
Advanced Research Questions
Q. How can researchers address contradictory findings in this compound’s efficacy across different inflammation models?
- Methodological Answer : Contradictions may arise from variations in cell lines (e.g., primary vs. immortalized cells), dosage ranges, or compound stability. To resolve this:
Perform dose-response curves (e.g., 1–100 μM) across multiple models (e.g., human PBMCs, zebrafish larvae).
Use LC-MS to verify compound integrity under experimental conditions.
Apply meta-analysis frameworks (e.g., PRISMA guidelines) to compare published data, focusing on effect sizes and statistical power .
Q. What strategies optimize the isolation of this compound from natural sources while minimizing co-extraction of structurally similar compounds?
- Methodological Answer : Sequential fractionation using polarity-guided extraction (e.g., methanol extraction followed by hexane partitioning) reduces interference. Further purification via silica gel chromatography (chlorform:methanol gradients) and Sephadex LH-20 size exclusion isolates this compound from analogs like Sargachromanol G. Confirm identity with tandem MS/MS and compare retention times against synthetic standards .
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s therapeutic potential?
- Methodological Answer :
Synthesize analogs with modified R1/R2 groups (e.g., replacing OMe with halogen or alkyl groups) to assess electronic and steric effects.
Use in silico tools (e.g., molecular dynamics simulations) to predict binding affinity to COX-2 or 5-LOX enzymes.
Validate top candidates in dual-activity assays (anti-inflammatory + antioxidant) to identify multifunctional derivatives .
Data Analysis & Validation
Q. What statistical approaches are critical for validating this compound’s dose-dependent effects in preclinical studies?
- Methodological Answer :
- Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values with 95% confidence intervals.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Report effect sizes (e.g., Cohen’s d) and power analysis to justify sample sizes, adhering to guidelines for numerical precision (e.g., ≤3 significant figures unless justified) .
Q. How should researchers mitigate batch-to-batch variability in this compound isolation from marine sources?
- Methodological Answer :
Standardize extraction protocols (solvent ratios, temperature) and document seasonal/geographic source variations.
Implement QC/QA checks via UV-Vis spectroscopy (λmax for chromanol absorbance) and NMR fingerprinting.
Use multivariate analysis (e.g., PCA) to correlate environmental factors (e.g., algal growth conditions) with compound yield .
Literature & Collaboration
Q. What systematic review strategies ensure comprehensive coverage of this compound research across databases?
- Methodological Answer :
- Use Boolean search terms in Google Scholar: (this compound OR Chromanol derivatives) AND (anti-inflammatory OR antioxidant).
- Filter by publication date (last 10 years) and citation count (>20) to prioritize high-impact studies.
- Cross-reference with specialized databases (SciFinder, PubMed) using CAS Registry Numbers for accuracy .
Q. How can interdisciplinary collaboration enhance mechanistic studies of this compound?
- Methodological Answer : Integrate pharmacologists (in vivo models), computational chemists (QSAR modeling), and marine biologists (sustainable sourcing). Jointly design experiments to link bioactivity data (e.g., cytokine suppression) with molecular targets (e.g., Nrf2 activation) .
Ethical & Reporting Standards
Q. What are the best practices for reporting negative or inconclusive results in this compound research?
- Methodological Answer :
- Disclose all experimental parameters (e.g., solvent used, cell passage number) to enable replication.
- Use supplemental materials to share raw data (e.g., cytokine concentrations, Western blot images).
- Frame negative results as hypotheses for future work (e.g., "No inhibition observed at <10 μM; suggest exploring prodrug formulations") .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
